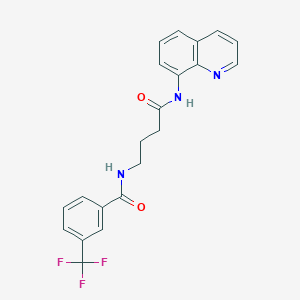

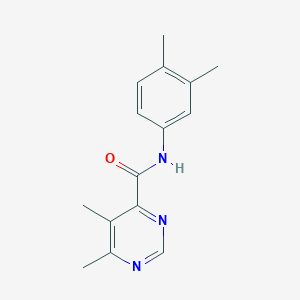

![molecular formula C20H17N3OS B2406739 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 874613-69-1](/img/structure/B2406739.png)

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide” is a compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates . The synthesized compounds were characterized by spectral data .Molecular Structure Analysis

The IR spectrum of the compound showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .Chemical Reactions Analysis

The compound is part of a series of new benzamidine derivatives synthesized in good yields . The reaction intermediates involved in the synthesis were characterized by spectral data .Physical And Chemical Properties Analysis

The compound is characterized by its IR and NMR spectra . The IR spectrum showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, a similar compound to the one , has been synthesized and shown to exhibit promising antimicrobial and antioxidant activities. These activities were observed against various microorganisms, with minimal inhibitory concentration (MIC) values of 250–750 µg/ml. The compounds also demonstrated significant radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Heterocyclic Synthesis

Another related study focused on the synthesis of heterocyclic compounds using thiophene derivatives. Thiophenylhydrazonoacetates were synthesized and investigated for their reactivity toward various nitrogen nucleophiles, leading to the formation of various heterocyclic compounds (Mohareb et al., 2004).

Photo-Physical Characteristics

The photo-physical properties of compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide have been studied. Novel compounds were synthesized and their absorption-emission properties were investigated, revealing significant excited state intra-molecular proton transfer pathway characteristics (Padalkar et al., 2011).

Anticancer Evaluation

A study synthesized and evaluated the anticancer potential of benzimidazole derivatives. These compounds, including variants of benzimidazole, were tested against various cancer cell lines, with some showing promising activity against breast cancer cells (Salahuddin et al., 2014).

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been found to possess broad-spectrum pharmacological properties . They have been associated with a wide range of biological activities, including antibacterial effects and actions against some of the world’s most virulent diseases .

Mode of Action

Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . They are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability of benzimidazole derivatives has been reported to be outstanding, suggesting that they may be relatively resistant to environmental factors .

Propriétés

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCJHPAMBMBVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)

![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)